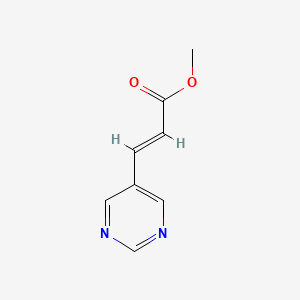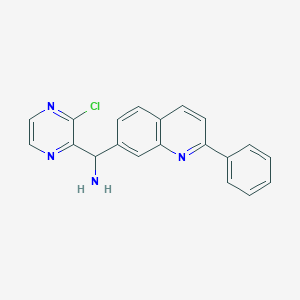![molecular formula C34H22O4 B3038667 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde CAS No. 883835-33-4](/img/structure/B3038667.png)
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is a complex organic compound . It has a molecular formula of C34H22O4 . This compound contains a total of 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, 1,2,4,5-Tetrakis-(4-formylphenyl)benzene, a related compound, is used to synthesize substituted covalent organic frameworks (COFs) through condensation reactions . Another compound, 4,4’‘,4’‘’'-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde], undergoes condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework .
Molecular Structure Analysis
The molecular structure of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is complex, with a total of 60 atoms, including 22 Hydrogen atoms, 34 Carbon atoms, and 4 Oxygen atoms . It also contains 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .
Wissenschaftliche Forschungsanwendungen
1. Optoelectronic Processes in Covalent Organic Frameworks (COFs) This compound can be used as a building block in the construction of COFs. These frameworks are crystalline porous materials that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers. This opens the door to numerous functionalities and potential applications, including the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
Solar-Driven Applications of COFs
COFs made from this compound can be used in solar-driven applications, including water splitting, CO2 conversion, and photocatalytic degradation of pollutants in wastewater .
Environmental Remediation
COFs synthesized from this compound can be used in environmental remediation. They can be used in sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .
Hydrogen Evolution
When dispersed in water and combined with platinum nanoparticles as a proton reduction catalyst and triethanolamine as a sacrificial donor, the hydrogen evolution from COFs made from this compound can reach high values .
5. Synthesis of Electro- and Photoactive COFs This compound can be used in the synthesis of electro- and photoactive COFs. These COFs can be used in the construction of well-defined novel optoelectronic materials and devices .
Synthesis of Benzoxazole
This compound can react with 2,5-diamino-1,4-benzenediol dihydrate (DABD) under solar irradiation to produce a dark yellow benzoxazole .
These are just a few of the many potential applications of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde”. The modular nature of COFs allows for an immense variety of building blocks, opening the door to numerous different functionalities and potential applications .
Wirkmechanismus
Target of Action
It is known that this compound is used as an organic intermediate in the synthesis of covalent organic frameworks (cofs) . COFs are a class of polymers with high porosity and structural periodicity .
Mode of Action
It is known to participate in the formation of cofs . These frameworks are formed through the precise organization of molecular building blocks into two-dimensional (2D) layered structures or three-dimensional (3D) networks .
Biochemical Pathways
The compound is involved in the synthesis of COFs, which are formed through a condensation reaction . The resulting COFs have shown promising applications in molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
The result of the action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is the formation of COFs. These frameworks have inherent porosity and structural periodicity . They have shown promising applications in various fields, including molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .
Action Environment
The action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is influenced by environmental factors such as temperature. For instance, the synthesis of COFs involving this compound takes place over three days at a temperature of 90°C, which is then lowered to room temperature .
Eigenschaften
IUPAC Name |
4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERQSUZHFINIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B3038597.png)

![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)
![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)
